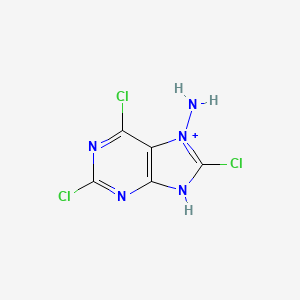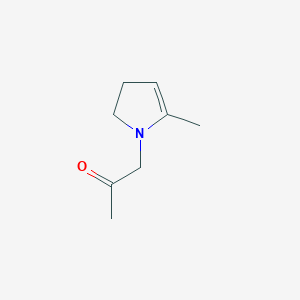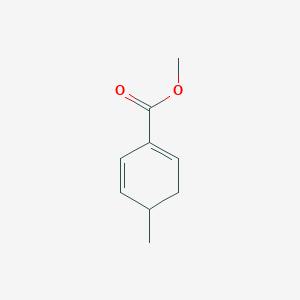
1,5-Cyclohexadiene-1-carboxylicacid,4-methyl-,methylester(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Cyclohexadiene-1-carboxylicacid,4-methyl-,methylester(9CI) is an organic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . This compound is characterized by a cyclohexadiene ring with a carboxylic acid methyl ester group and a methyl group attached to it. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Cyclohexadiene-1-carboxylicacid,4-methyl-,methylester(9CI) typically involves the esterification of 1,5-cyclohexadiene-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The esterification reaction is performed in a controlled environment to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Cyclohexadiene-1-carboxylicacid,4-methyl-,methylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
1,5-Cyclohexadiene-1-carboxylicacid,4-methyl-,methylester(9CI) has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,5-Cyclohexadiene-1-carboxylicacid,4-methyl-,methylester(9CI) involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical reactions. The cyclohexadiene ring structure allows for potential interactions with enzymes and receptors, influencing biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Cyclohexadiene-1-carboxylicacid,4-methylene-,methylester: Similar structure but with a methylene group instead of a methyl group.
1,5-Cyclohexadiene-1-carboxylicacid,3-amino-,methylester: Contains an amino group at the 3-position instead of a methyl group at the 4-position.
Uniqueness
1,5-Cyclohexadiene-1-carboxylicacid,4-methyl-,methylester(9CI) is unique due to the presence of both a methyl group and a carboxylic acid methyl ester group on the cyclohexadiene ring
Propriétés
Formule moléculaire |
C9H12O2 |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
methyl 4-methylcyclohexa-1,5-diene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-7-3-5-8(6-4-7)9(10)11-2/h3,5-7H,4H2,1-2H3 |
Clé InChI |
NNHLOLDKJWNQBQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC=C(C=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid](/img/structure/B13798255.png)

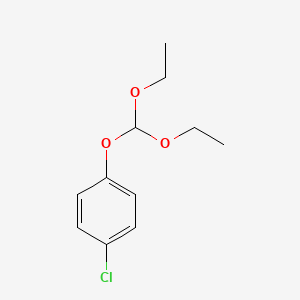
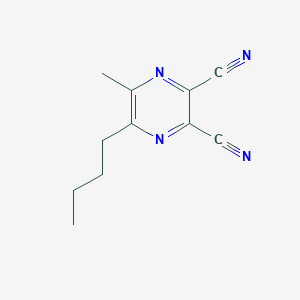
![1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;titanium](/img/structure/B13798273.png)
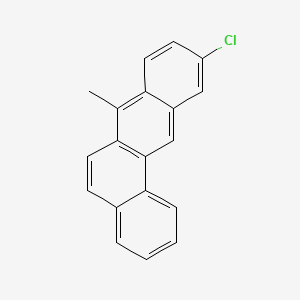
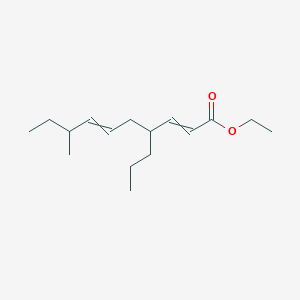
![8-Methyl-3-nitrosoimidazo[1,2-a]pyridine](/img/structure/B13798288.png)
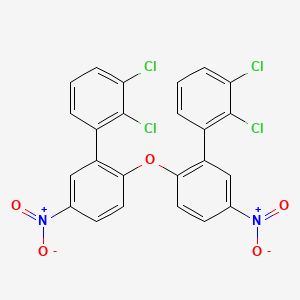
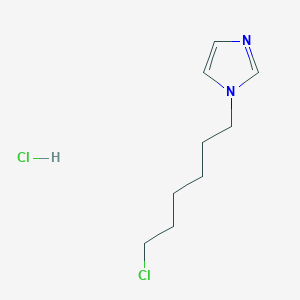
![tetracyclo[5.3.1.02,6.04,9]undecane](/img/structure/B13798313.png)
![Benzoic acid, 2-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B13798319.png)
